

# 2',3'-Dihydro-2'-hydroxyprotoapigenone molecular formula C15H12O7

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Compound of Interest

Compound Name:

2',3'-Dihydro-2'hydroxyprotoapigenone

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# A Comprehensive Technical Guide to Taxifolin (Dihydroquercetin)

Molecular Formula: C15H12O7

Authored For: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides an in-depth overview of Taxifolin, also known as Dihydroquercetin, a flavonoid with the molecular formula C15H12O7. While the initial query referenced "2',3'-Dihydro-2'-hydroxyprotoapigenone," literature and database searches indicate that Taxifolin is the most extensively studied and scientifically recognized compound corresponding to this molecular formula. This document details its physicochemical properties, summarizes its diverse biological activities with quantitative data, provides comprehensive experimental protocols for its isolation and analysis, and elucidates its mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

## **Physicochemical Properties**



Taxifolin is a naturally occurring flavanonol, a type of flavonoid, found in various plants such as Siberian larch, milk thistle, and onions[1]. Its chemical structure and properties are well-characterized.

Property	Value	Source
Molecular Weight	304.25 g/mol	[2]
IUPAC Name	(2R,3R)-2-(3,4- dihydroxyphenyl)-3,5,7- trihydroxy-2,3- dihydrochromen-4-one	
CAS Number	480-18-2 [2]	
Appearance	White to slightly brown powder	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poor water solubility.	[3][4]
LogP	0.95	[2]

## **Biological Activities and Quantitative Data**

Taxifolin exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects. The following table summarizes key quantitative data from various in vitro studies.



Biological Activity	Cell Line/Assay	IC50 Value	Source
Anticancer	Huh7 (Liver Cancer)	0.22 μΜ	[5]
HepG2 (Liver Cancer)	0.150 μΜ	[5]	
Antioxidant	DPPH Radical Scavenging	77.00 μg/mL	[6]
ABTS Radical Scavenging	0.83 μg/mL	[6]	
ABTS Radical Scavenging	1.035% (concentration for 50% effect)	[7]	<del>-</del>
PTIO•-scavenging	Varies with pH	Not specified	[8]

## Experimental Protocols Isolation of Taxifolin from Trichilia emetica Seeds

This protocol describes the extraction and isolation of taxifolin from the whole seeds of Trichilia emetica.

#### Methodology:

- Extraction: The whole seeds of Trichilia emetica are boiled in water.
- Purification: The resulting aqueous extract is subjected to further purification steps.
- Structural Determination: The structure of the isolated compound is confirmed using spectroscopic methods including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹3C NMR), and mass spectrometry. The obtained data is then compared with literature values for confirmation.[9]

### **Isolation of Taxifolin from Pine Bark**

This protocol details the extraction of taxifolin from pine bark using the Soxhlet extraction method.



#### Methodology:

- Preparation: Four grams of finely powdered pine bark are placed in a Soxhlet apparatus.
- Extraction: Continuous extraction is performed for 8 hours using ethanol as the solvent.
- Quantification: The concentration of taxifolin in the resulting extract is determined using High-Performance Liquid Chromatography (HPLC). A reported yield is 0.94 milligrams of taxifolin per gram of pine bark.[10]

## Antioxidant Activity Assessment (ABTS Radical Scavenging Assay)

This protocol outlines the procedure for evaluating the antioxidant activity of taxifolin using the ABTS radical cation scavenging assay.

#### Methodology:

- Preparation of ABTS radical solution: A stock solution of ABTS is prepared and reacted with potassium persulfate to generate the ABTS radical cation (ABTS•+). The solution is then diluted to obtain a specific absorbance at a given wavelength.
- Assay: Different concentrations of taxifolin are added to the ABTS•+ solution.
- Measurement: The decrease in absorbance is measured spectrophotometrically after a set incubation time.
- Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the ABTS radicals) is determined.[7]

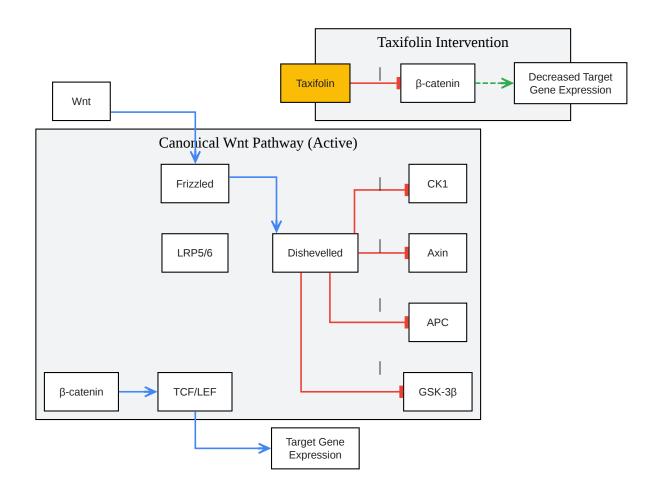
## **Signaling Pathways and Mechanisms of Action**

Taxifolin exerts its biological effects by modulating several key signaling pathways.

## Wnt/β-catenin Signaling Pathway



In the context of colorectal cancer, Taxifolin has been shown to interfere with the Wnt/ $\beta$ -catenin signaling pathway.[11][12] Aberrant activation of this pathway is a critical factor in the development of many cancers. Taxifolin administration leads to a decrease in the expression of  $\beta$ -catenin, a central component of this pathway.[11] This downregulation contributes to the induction of cell cycle arrest and apoptosis in cancer cells.



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Caption: Wnt/ $\beta$ -catenin signaling pathway and the inhibitory effect of Taxifolin.

### **Nrf2 Antioxidant Response Pathway**

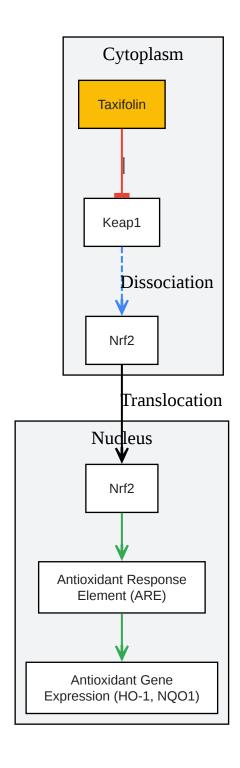






Taxifolin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13][14] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Taxifolin can induce the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), through epigenetic modifications, including the inhibition of DNA methyltransferases (DNMTs).[13] This activation enhances the cellular antioxidant defense mechanisms.





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Caption: Activation of the Nrf2 antioxidant pathway by Taxifolin.

## PI3K/Akt Signaling Pathway

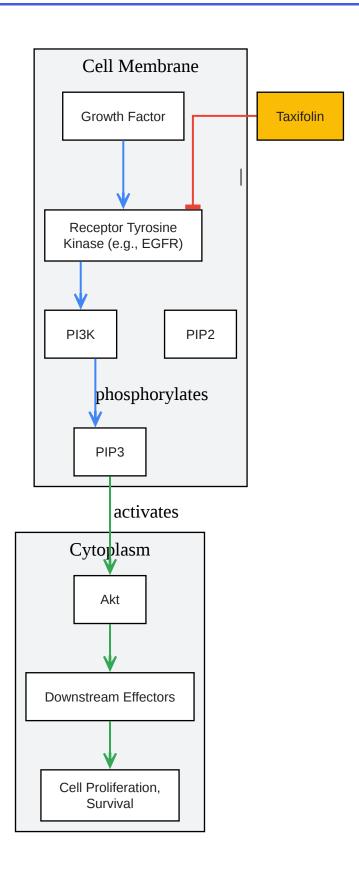


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The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Taxifolin has been shown to modulate this pathway in various contexts. For instance, in skin tumor models, topical application of taxifolin was found to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), which in turn downregulated the subsequent activation of the PI3K/Akt pathway.[15] This inhibition contributes to its anti-proliferative and anti-tumor effects. Taxifolin also exerts cardioprotective effects against ischemia/reperfusion injury by activating the PI3K/Akt pathway, leading to the inhibition of oxidative stress and apoptosis.[15]





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Caption: Modulation of the PI3K/Akt signaling pathway by Taxifolin.



### Conclusion

Taxifolin (Dihydroquercetin) is a flavonoid with significant therapeutic potential, underscored by its diverse biological activities. Its well-defined physicochemical properties, coupled with a growing body of evidence on its mechanisms of action, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This technical guide provides a foundational resource for scientists and researchers, summarizing the current knowledge on this promising natural compound. Further investigations, particularly in clinical settings, are warranted to fully elucidate its therapeutic applications.

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